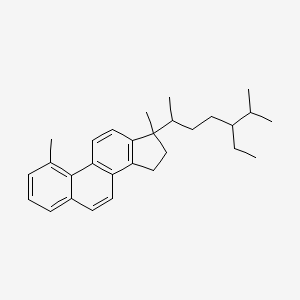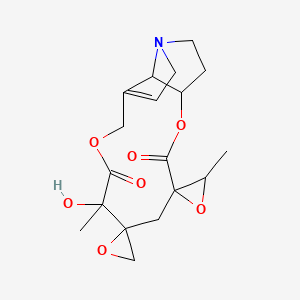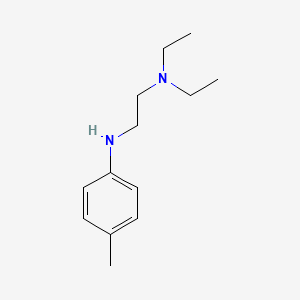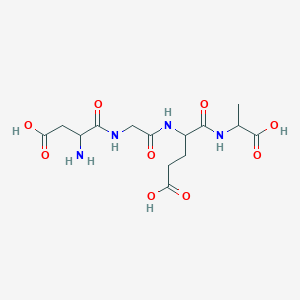![molecular formula C17H14N4S B12111022 4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12111022.png)
4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that belongs to the triazinoindole family This compound is characterized by its unique structure, which includes a triazine ring fused to an indole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the reaction of 4,5-dihydro-3H-1,2,4-triazino[5,6-b]indole-3-thione with propargyl bromide in ethanol at 80°C . This reaction produces the mono-propargylated derivative, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiol and sulfide derivatives.
Substitution: Thioethers and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an iron chelator, which can be used in cancer therapy.
Wirkmechanismus
The mechanism of action of 4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its ability to chelate iron ions. This compound selectively binds to ferrous ions, which can inhibit the proliferation of cancer cells by depleting intracellular iron levels . The induction of apoptosis in cancer cells is mediated through the mitochondria pathway, as evidenced by the activation of proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides
Uniqueness
4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to its specific substitution pattern, which includes a phenylethyl group at the 4-position and a thiol group at the 3-position
Eigenschaften
Molekularformel |
C17H14N4S |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
4-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C17H14N4S/c22-17-20-19-15-13-8-4-5-9-14(13)18-16(15)21(17)11-10-12-6-2-1-3-7-12/h1-9,18H,10-11H2 |
InChI-Schlüssel |
QGNZQSOGMBPKTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCN2C3=C(C4=CC=CC=C4N3)N=NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B12110954.png)


![Potassium 2-({[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}amino)-3-methylpentanoate](/img/structure/B12110970.png)




![2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12111000.png)

![4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)-](/img/structure/B12111006.png)


